![molecular formula C18H13N3O5 B5550465 2-HYDROXY-N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5550465.png)
2-HYDROXY-N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
2-HYDROXY-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-hydroxybenzohydrazide with 5-(2-nitrophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in its bioactivity, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-N’-[(E)-[5-(NITROFURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but lacks the 2-nitrophenyl group.
2-HYDROXY-N’-[(E)-[5-(2-AMINOPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE: Contains an amino group instead of a nitro group.
Uniqueness
2-HYDROXY-N’-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both a nitrophenyl group and a furan ring, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-8-4-2-6-14(16)18(23)20-19-11-12-9-10-17(26-12)13-5-1-3-7-15(13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJADPNRBXQGY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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